

NMR and mass spectrometry analysis of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No.: B1451436

[Get Quote](#)

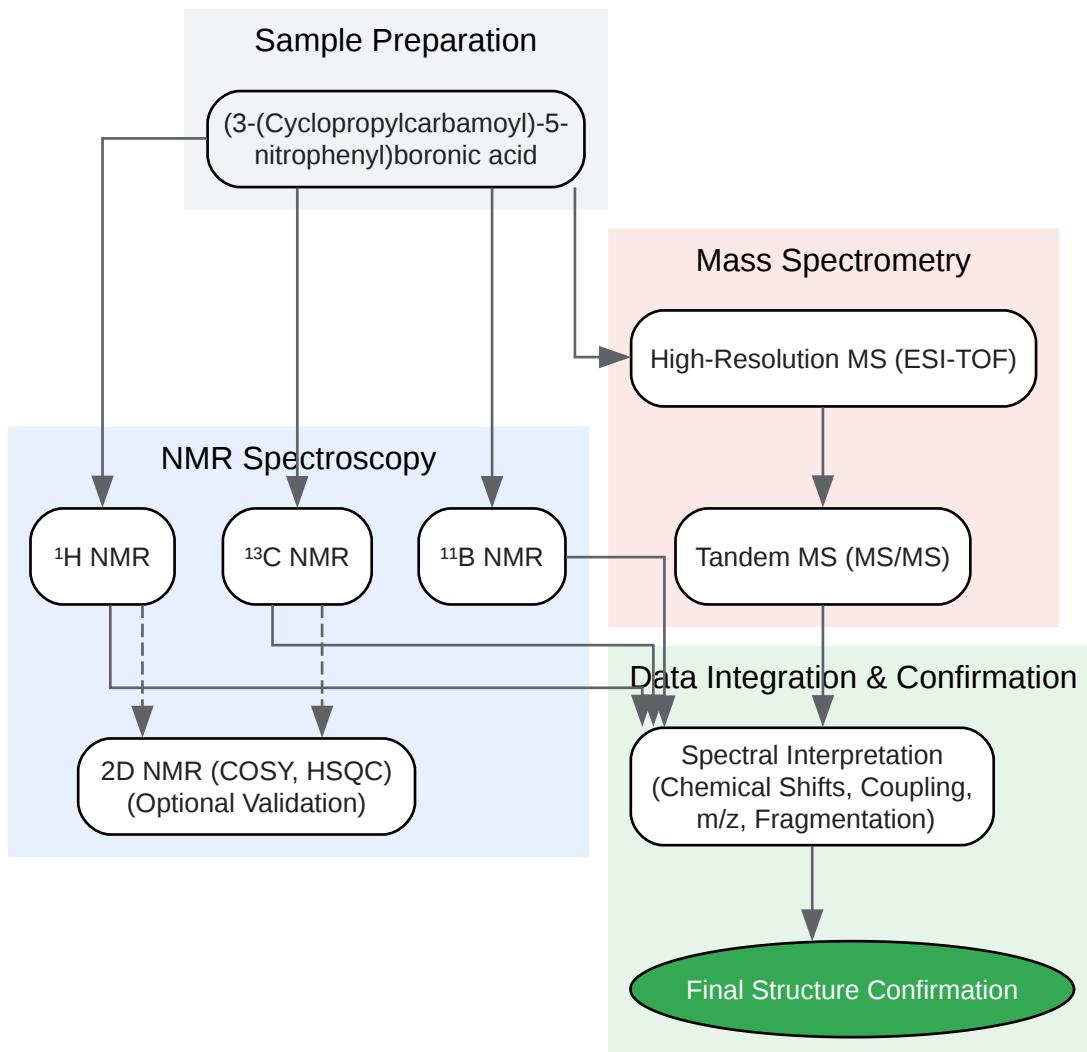
An In-Depth Comparative Guide to the Spectroscopic Analysis of **(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic Acid**

Abstract

This guide provides a comprehensive technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of **(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid** (PubChem CID: 44886942). As a key building block in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount.^[1] This document moves beyond standard procedures to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore detailed protocols, expected spectral data, and potential analytical challenges, grounding our analysis in authoritative sources to ensure scientific integrity.

Introduction: The Analytical Challenge of Arylboronic Acids

(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid is a multifunctional molecule featuring a nitro-substituted aromatic ring, a cyclopropylamide side chain, and the Lewis acidic boronic acid moiety.^[1] This combination of functional groups presents unique analytical


challenges and opportunities. Boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), a transformation that can complicate spectral interpretation.[2][3] Furthermore, the quadrupolar nature of the boron nucleus (both ^{10}B and ^{11}B isotopes) can lead to signal broadening in adjacent nuclei, particularly in ^{13}C NMR.[2][4] A multi-technique approach, primarily relying on the synergy between NMR and MS, is therefore not just recommended, but essential for complete and validated characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the covalent structure and connectivity of a molecule. For arylboronic acids, a combination of ^1H , ^{13}C , and ^{11}B NMR experiments is required for full characterization.

Diagram: Integrated NMR & MS Analytical Workflow

Fig. 1: Integrated Workflow for Structural Elucidation

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
 - Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., -OH from the boronic acid and -

NH from the amide) which might otherwise be broadened or exchanged in protic solvents like D₂O or CD₃OD.

- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature. Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Processing: Process the data using appropriate software. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

Expected ¹H NMR Spectrum Analysis

The structure suggests a complex but interpretable aromatic region and distinct signals for the cyclopropyl and amide protons.

- Aromatic Protons (3H): The three protons on the phenyl ring will appear as distinct signals due to their unique electronic environments. The strong electron-withdrawing effects of the nitro and carbamoyl groups will shift these protons downfield (typically δ 8.0-9.0 ppm). Expect small meta-couplings ($J \approx 1.5$ -3.0 Hz).
- Amide Proton (1H): The -NH proton will likely appear as a broad singlet or a doublet (if coupled to the cyclopropyl CH) in the range of δ 8.5-9.5 ppm. Its chemical shift can be concentration and temperature-dependent.
- Boronic Acid Protons (2H): The B(OH)₂ protons are often broad and may exchange with trace water in the solvent. They can appear as a broad singlet anywhere from δ 5.0 to 8.5 ppm, and their observation is not always guaranteed.
- Cyclopropyl Protons (5H):
 - CH (1H): The methine proton adjacent to the nitrogen will be a multiplet, likely in the δ 2.8-3.0 ppm range.
 - CH₂ (4H): The two sets of non-equivalent methylene protons on the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.6-1.0 ppm.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument Setup: On a 400 MHz spectrometer, the ^{13}C frequency will be \sim 100 MHz.
- Data Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Processing: Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Expected ^{13}C NMR Spectrum Analysis

- Carbonyl Carbon (C=O): Expected around δ 164-168 ppm.
- Aromatic Carbons (6C): These will appear in the δ 120-150 ppm region.
 - C-NO₂ and C-C=O: These carbons will be significantly downfield.
 - C-B (ipso-carbon): The signal for the carbon directly attached to the boron atom is often severely broadened due to quadrupolar relaxation from the ^{11}B nucleus and may be difficult or impossible to observe over the baseline noise.[\[2\]](#)[\[4\]](#)[\[5\]](#) This is a classic hallmark of boronic acid characterization.
- Cyclopropyl Carbons (3C):
 - CH: Expected around δ 22-26 ppm.
 - CH₂: Expected in the upfield region, δ 5-10 ppm.

Experimental Protocol: ^{11}B NMR Spectroscopy

- Sample Preparation: Use the same sample.
- Instrument Setup: Tune the spectrometer to the ^{11}B frequency (e.g., \sim 128 MHz on a 400 MHz instrument). An external reference like $\text{BF}_3\cdot\text{OEt}_2$ can be used.[\[6\]](#)
- Data Acquisition: ^{11}B is a high-abundance, sensitive nucleus, so spectra can be acquired relatively quickly.

Expected ^{11}B NMR Spectrum Analysis

- For a tricoordinate, sp^2 -hybridized boronic acid, a single, relatively broad peak is expected in the range of δ 25-35 ppm.[2][4] The presence of a significant peak around δ 10 ppm could suggest the formation of a tetracoordinate boronate species, for example, through interaction with a diol or in certain solvent systems.[4] This technique is particularly useful for confirming the presence of the boronic acid moiety and studying its electronic state.[7]

Part 2: Mass Spectrometry (MS) Analysis

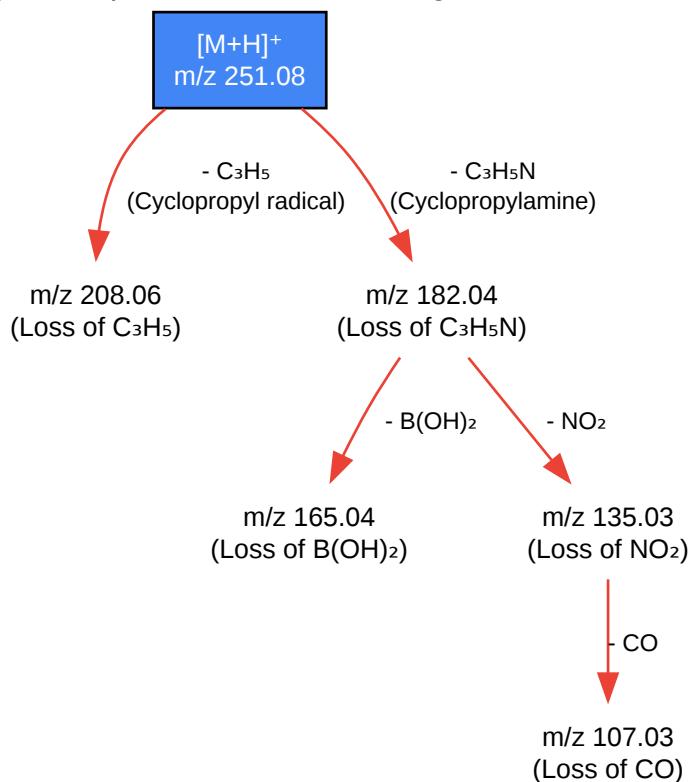
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of the target compound. Tandem MS (MS/MS) further provides structural information through controlled fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
- Ionization: Use Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules. Positive ion mode is typically used to form the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ adducts.
- Mass Analyzer: Employ a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.
- Data Analysis: Determine the m/z of the molecular ion and compare the experimental accurate mass with the theoretical mass calculated for the elemental formula $\text{C}_{10}\text{H}_{11}\text{BN}_2\text{O}_5$. The difference should be less than 5 ppm.

Expected Mass Spectrum and Isotopic Pattern

- Molecular Formula: $\text{C}_{10}\text{H}_{11}\text{BN}_2\text{O}_5$
- Monoisotopic Mass: 250.0764 g/mol
- Expected Ion ($[\text{M}+\text{H}]^+$): m/z 251.0837


- The presence of two major isotopes for boron ($^{10}\text{B} \approx 20\%$, $^{11}\text{B} \approx 80\%$) will result in a characteristic isotopic pattern for the molecular ion, with a smaller M-1 peak relative to the main ^{11}B -containing peak.

Fragmentation Analysis (MS/MS)

By selecting the molecular ion (m/z 251.08) and subjecting it to collision-induced dissociation (CID), a predictable fragmentation pattern can be generated, confirming the connectivity of the molecule.^[8]

Diagram: Proposed MS/MS Fragmentation Pathway

Fig. 2: Proposed ESI-MS/MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS/MS Fragmentation Pathway.

- Key Fragmentation Pathways:

- Loss of the Cyclopropyl Group: Cleavage of the amide C-N bond or the bond between the carbonyl and the cyclopropyl group can lead to fragments corresponding to the loss of cyclopropylamine (C_3H_5N) or a cyclopropyl radical (C_3H_5). This is a common pathway for amides.
- Loss of Nitro Group: Nitroaromatics are known to fragment via the loss of NO (30 Da) or NO_2 (46 Da).^[9] The loss of NO_2 is particularly common.
- Loss of Boronic Acid Group: Cleavage of the C-B bond can result in the loss of the $B(OH)_2$ group (43 Da).
- Decarbonylation: After initial fragmentation, the subsequent loss of carbon monoxide (CO, 28 Da) from the remaining structure is a plausible step.^[9]

Part 3: Integrated Analysis and Method Comparison

Synergy of NMR and MS

Neither NMR nor MS alone can provide a complete, validated structure with the same level of confidence as their combination.

- MS provides: The exact molecular formula and confirms the presence of all expected atoms. It also reveals connectivity through fragmentation.
- NMR provides: The definitive carbon-hydrogen framework, showing precisely how the atoms are connected, their chemical environment, and their relative spatial arrangement (through 2D NMR).

For example, MS confirms the mass corresponding to $C_{10}H_{11}BN_2O_5$, while 1H and ^{13}C NMR confirm the presence and connectivity of the 1,3,5-trisubstituted aromatic ring, the cyclopropyl group, and the amide linkage. ^{11}B NMR specifically validates the boronic acid moiety.

Data Summary Table

Technique	Parameter	Expected Observation	Rationale / Reference
¹ H NMR	Aromatic Protons	δ 8.0 - 9.0 ppm (3H, m)	Electron-withdrawing group effects
Amide Proton	δ 8.5 - 9.5 ppm (1H, br s or d)	Deshielded amide environment	
Cyclopropyl CH	δ 2.8 - 3.0 ppm (1H, m)	Adjacent to amide nitrogen	
Cyclopropyl CH ₂	δ 0.6 - 1.0 ppm (4H, m)	Shielded aliphatic environment	
¹³ C NMR	Carbonyl (C=O)	δ 164 - 168 ppm	Standard amide carbonyl shift
Aromatic C-B	Signal likely absent/broad	Quadrupolar broadening by ¹¹ B[2][4]	
¹¹ B NMR	Boronic Acid	δ 25 - 35 ppm (broad singlet)	sp ² hybridized boron center[2][4][7]
HRMS	[M+H] ⁺	m/z 251.0837	C ₁₀ H ₁₁ BN ₂ O ₅ + H ⁺
MS/MS	Major Fragments	m/z 208, 182, 165, 135	See fragmentation pathway (Fig. 2)

Comparison with Alternative Analytical Techniques

- **Infrared (IR) Spectroscopy:** While less structurally definitive than NMR, IR is a rapid and valuable complementary technique. It can quickly confirm the presence of key functional groups. Notable absorptions would include a strong H-bonded O-H stretch (\sim 3300–3200 cm^{-1}), a strong B-O stretch (\sim 1380–1310 cm^{-1}), the N-H stretch (\sim 3300 cm^{-1}), the C=O stretch (\sim 1650 cm^{-1}), and strong bands for the NO₂ group (\sim 1530 and 1350 cm^{-1}).[2][4] IR is particularly diagnostic for detecting the formation of boroxine anhydrides, where the O-H stretch disappears and a new absorption appears around 680–705 cm^{-1} .[2]

- X-Ray Crystallography: This technique provides the absolute, unambiguous 3D structure of the molecule in the solid state. However, it is contingent upon the ability to grow a suitable single crystal, which can be a significant challenge. It is the "gold standard" for structural proof but is far more resource-intensive than spectroscopic methods.[3]

Conclusion

The comprehensive analysis of **(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid** demands an integrated approach leveraging the strengths of multiple spectroscopic techniques. High-resolution mass spectrometry is essential for confirming the elemental composition, while a suite of NMR experiments (¹H, ¹³C, and ¹¹B) is required to definitively map the molecular architecture and navigate the specific challenges posed by the boronic acid moiety, such as quadrupolar broadening. By understanding the causality behind experimental choices and interpreting the resulting data in a complementary fashion, researchers can achieve unambiguous structural elucidation, a critical step in advancing its application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [NMR and mass spectrometry analysis of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451436#nmr-and-mass-spectrometry-analysis-of-3-cyclopropylcarbamoyl-5-nitrophenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com